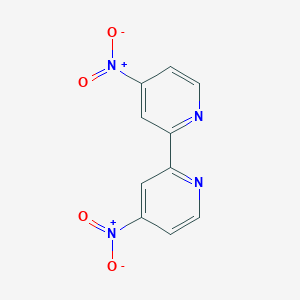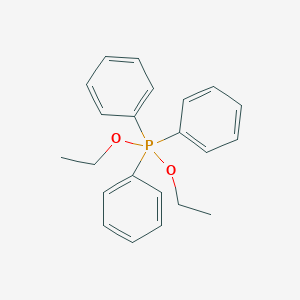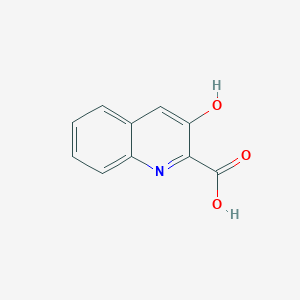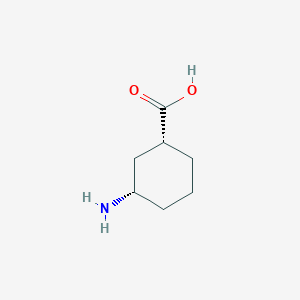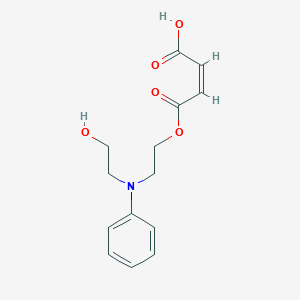
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester, commonly known as hydroxyethylpiperazine ethanesulfonic acid (HEPES), is a zwitterionic buffering agent widely used in biochemical and biological research. HEPES is a versatile compound that is used in various applications due to its unique properties.
作用机制
HEPES acts as a proton acceptor and donor, which helps to maintain the pH of the solution at a constant level. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. HEPES does not interfere with biological reactions because it does not react with metal ions or form complexes.
Biochemical and Physiological Effects:
HEPES has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity. However, HEPES is relatively expensive compared to other buffering agents. It is also not stable at high temperatures and can decompose at pH values below 6.0.
未来方向
HEPES is a versatile compound that has many potential applications in biological and biochemical research. Future research could focus on developing new derivatives of HEPES that have improved stability and lower cost. HEPES could also be used in drug delivery systems, as it has a low toxicity and does not interfere with biological reactions.
合成方法
HEPES is synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-chloroethylpiperazine in the presence of a base. The reaction yields HEPES and 2-hydroxyethylpiperazine (HEP). The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization.
科学研究应用
HEPES is widely used in biological and biochemical research. It is a buffering agent that maintains the pH of the solution at a constant level. HEPES is used in cell culture media, protein purification, and enzyme assays. It is also used in electrophoresis, DNA sequencing, and western blotting. HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity.
属性
CAS 编号 |
15772-26-6 |
|---|---|
分子式 |
C14H19NO6 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
InChI 键 |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
其他 CAS 编号 |
15772-26-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




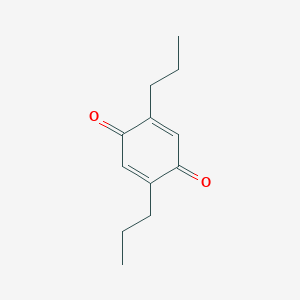

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
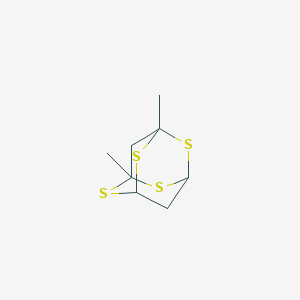
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
